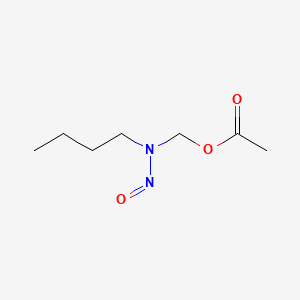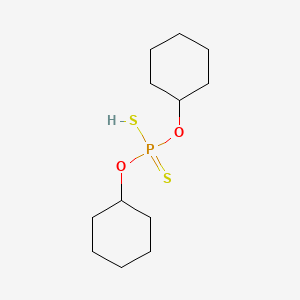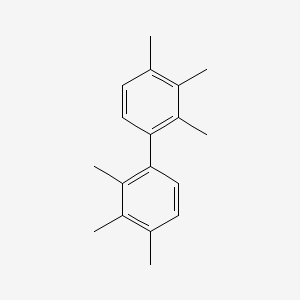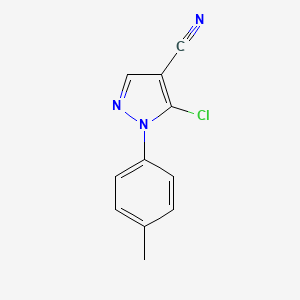![molecular formula C24H40ClNO B13760902 N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine CAS No. 6288-44-4](/img/structure/B13760902.png)
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to an octadecylidene chain, with a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with octadecanal in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorophenylhydroxylamine: A simpler analog with similar functional groups but a shorter carbon chain.
N-(4-chlorophenyl)hydroxylamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine stands out due to its long octadecylidene chain, which imparts unique physicochemical properties. This structural feature may enhance its solubility, stability, and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6288-44-4 |
|---|---|
Formule moléculaire |
C24H40ClNO |
Poids moléculaire |
394.0 g/mol |
Nom IUPAC |
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine |
InChI |
InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26-27)22-18-20-23(25)21-19-22/h18-21,27H,2-17H2,1H3 |
Clé InChI |
CBFANXZBYHRDSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)



![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)

![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)



![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
